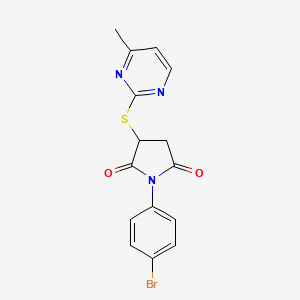

1-(4-Bromo-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2S/c1-9-6-7-17-15(18-9)22-12-8-13(20)19(14(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMQTEFASBURGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323043 | |

| Record name | 1-(4-bromophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

371143-58-7 | |

| Record name | 1-(4-bromophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromo-phenyl group: This step may involve a halogenation reaction using bromine or a brominating agent.

Attachment of the pyrimidinylsulfanyl moiety: This can be done through nucleophilic substitution reactions, where a pyrimidinylthiol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The bromo-phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

Industry: The compound may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Molecular Targets and Pathways: Detailed studies would be required to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

- Bromophenyl vs.

- Pyrimidinylsulfanyl vs. Pyridinylsulfanyl : The pyrimidine ring in the target compound has two nitrogen atoms , increasing hydrogen-bonding capacity compared to pyridine’s single N-atom . This may enhance binding to enzymatic targets like GABA-transaminase .

- Trifluoromethyl Substitution: Compounds like prioritize lipophilicity over hydrogen bonding, favoring non-polar target interactions.

Pharmacological and Physicochemical Properties

Bioactivity

- The target compound’s pyrimidinylsulfanyl group may improve potency due to enhanced hydrogen bonding.

- Antimicrobial Activity : Pyrrolidine-2,5-dione derivatives with halogen substituents (e.g., bromine) exhibit MIC values of 3.12–12.5 µg/mL against bacterial strains .

Physicochemical Profiles

- Veber Rule Compliance : The target compound’s ≤10 rotatable bonds and polar surface area <140 Ų suggest favorable oral bioavailability in rats .

Biological Activity

Overview

1-(4-Bromo-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. Its unique structure incorporates a bromo-phenyl group and a methyl-pyrimidinylsulfanyl moiety, which are believed to contribute to its reactivity and biological interactions.

Chemical Structure and Properties

IUPAC Name: 1-(4-bromophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione

Molecular Formula: C15H12BrN3O2S

Molecular Weight: 384.24 g/mol

The compound's structure can be visualized as follows:

| Feature | Description |

|---|---|

| Bromo Group | Enhances electrophilicity, potentially increasing reactivity with biological targets. |

| Pyrimidinylsulfanyl Moiety | May facilitate interaction with sulfur-containing biomolecules. |

| Pyrrolidine Core | Provides a cyclic structure that can affect conformational dynamics and binding properties. |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.

- Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways and cellular responses.

- Antiproliferative Activity: Preliminary studies suggest potential anticancer properties through the inhibition of cell proliferation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (Colon Cancer) | 15.0 | |

| Compound B | MCF7 (Breast Cancer) | 20.0 | |

| This compound | A549 (Lung Cancer) | TBD |

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays, indicating potential effectiveness against various pathogens. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | TBD |

Case Studies and Research Findings

- Anticancer Evaluation: A study conducted on derivatives of pyrrolidine compounds demonstrated that modifications in the bromo and pyrimidine groups significantly influenced cytotoxicity against cancer cells. The presence of the bromo group was correlated with increased activity in certain cell lines.

- Antimicrobial Studies: Research on thiazole derivatives highlighted the importance of structural features in determining antibacterial efficacy. The incorporation of a sulfanyl group similar to that found in this compound may enhance interactions with bacterial membranes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, the bromophenyl group can be introduced via Suzuki-Miyaura coupling using Pd catalysts, while the pyrimidinylsulfanyl moiety may require thiol-ene "click" chemistry under inert conditions (e.g., N₂ atmosphere) .

- Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly impact yield. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution) .

Q. How can the structural integrity of this compound be validated under varying pH and thermal conditions?

- Stability Testing : Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Analyze via HPLC (C18 column, UV detection at 254 nm) to track decomposition products (e.g., hydrolysis of the pyrrolidine-2,5-dione ring) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C suggests robustness for storage) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Key signals include the pyrrolidine-dione carbonyls (~175 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm for bromophenyl and pyrimidinyl groups) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Advanced : X-ray crystallography for absolute configuration determination (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the electronic nature of the 4-methyl-pyrimidin-2-ylsulfanyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating methyl group on pyrimidine enhances sulfur’s nucleophilicity, facilitating SNAr reactions. DFT calculations (B3LYP/6-31G*) can map charge distribution .

- Experimental Validation : Compare reaction rates with analogs lacking the methyl group (e.g., 4-H-pyrimidin-2-ylsulfanyl derivatives) using kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : If antimicrobial assays show variability (e.g., MIC ranging 8–32 µg/mL), consider:

- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) models .

- Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to assess if activity correlates with cell membrane disruption .

- Statistical Analysis : Apply ANOVA to evaluate significance across replicates and assays .

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?

- Workflow :

Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.